molecular formula C10H9Cl2NO2 B2549188 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime CAS No. 320416-92-0

3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime

Cat. No.: B2549188
CAS No.: 320416-92-0
M. Wt: 246.09
InChI Key: FCASRJOSKITIFV-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime is a useful research compound. Its molecular formula is C10H9Cl2NO2 and its molecular weight is 246.09. The purity is usually 95%.
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Scientific Research Applications

Analytical and Biological Chemistry

  • Application in Chromatographic Analysis : 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime plays a role in the analysis of methylglyoxal in chemical and biological systems. A study by McLellan & Thornalley (1992) details its use in a liquid chromatographic fluorimetric assay for the quantification of methylglyoxal.

Environmental Science and Toxicology

  • Role in Herbicide Degradation and Environmental Impact : Research on herbicides such as diuron (which contains a similar 3,4-dichlorophenyl component) shows their degradation products in marine environments. Gatidou et al. (2004) describe the environmental impact and detection methods for these compounds in marine sediments (Gatidou et al., 2004).

Plant Physiology and Agriculture

  • Influence on Plant Growth and Rubber Synthesis : The compound 2-(3,4-dichlorophenoxy)-triethylamine, which is structurally related to this compound, has been studied for its effects on rubber synthesis in plants. Benedict et al. (1983) observed that its application can stimulate rubber synthesis in guayule plants (Benedict et al., 1983).

Biochemistry and Cell Biology

  • Cellular Effects and Metabolism : Studies have examined the effects of methylglyoxal, a compound closely related to this compound, on cell biology and metabolism. For instance, Chakraborty et al. (2014) discuss its cytotoxicity and potential as an anticancer agent, emphasizing its impact on cellular processes (Chakraborty et al., 2014).

Mechanism of Action

Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are also inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Future Directions

Oximes have a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on developing new synthetic strategies and designing new oxime derivatives based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

(3E)-1-(3,4-dichlorophenyl)-3-methoxyiminopropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-15-13-5-4-10(14)7-2-3-8(11)9(12)6-7/h2-3,5-6H,4H2,1H3/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCASRJOSKITIFV-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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